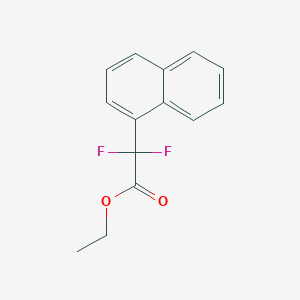

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

The introduction of fluorine into organic compounds has become a pivotal strategy for modulating the physical, chemical, and biological properties of molecules. ekb.eg Fluorine's high electronegativity and small size can significantly alter stability, lipophilicity, bioavailability, and binding affinity. ekb.egnih.gov This has led to a surge in the development and application of fluorinated compounds across pharmaceuticals, agrochemicals, and materials science. ekb.eg

The –CF₂H group is a fascinating entity that can act as a lipophilic hydrogen bond donor. nih.govresearchgate.net The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding. nih.gov This unique characteristic allows the –CF₂H group to serve as a metabolically stable bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, potentially enhancing binding affinity with biological targets. nih.govresearchgate.netprinceton.edu

| Functional Group | Key Properties and Bioisosteric Role |

| Geminal Difluoromethylene (–CF₂–) | - Bioisostere for ether oxygen (–O–) or carbonyl (C=O) groups. - Enhances metabolic stability due to strong C-F bonds. cambridgemedchemconsulting.com - Strongly electron-withdrawing, modulating molecular electronics. nih.gov - Can influence molecular conformation. beilstein-journals.org |

| Difluoromethyl (–CF₂H) | - Bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. nih.govresearchgate.net - Acts as a unique, lipophilic hydrogen bond donor. nih.gov - Can improve metabolic stability and membrane permeability. researchgate.net - Its effect on lipophilicity is context-dependent. researchgate.net |

α,α-Difluoroesters, such as ethyl difluoroacetate (B1230586), are valuable building blocks in organic synthesis. wikipedia.orgnih.gov The presence of the two fluorine atoms at the α-position activates the molecule for a variety of chemical transformations. They serve as precursors for the introduction of the difluoromethyl and difluoromethylene groups into more complex molecules. For instance, α,α-difluoroesters can undergo nucleophilic substitution reactions, reductions to form difluorinated alcohols, and can be used in cross-coupling reactions to form C-C bonds. acs.org Synthetic methods to prepare α,α-difluoroesters are well-established, often involving the esterification of the corresponding difluoroacetic acid or reactions using reagents like ethyl bromodifluoroacetate. wikipedia.orgresearchgate.net

Overview of Naphthalene (B1677914) Derivatives in Modern Organic Synthesis

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ijpsjournal.com This simple, planar structure provides a rigid and versatile scaffold that has been extensively explored in various scientific domains, from medicinal chemistry to materials science. ekb.egresearchgate.net

The naphthalene ring system is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets. ekb.egnih.gov Its derivatives exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.govthieme-connect.comnih.gov The lipophilic nature of the naphthalene core can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates. nih.gov

Numerous FDA-approved drugs incorporate the naphthalene moiety, highlighting its therapeutic importance. ekb.egnih.gov

| Drug Name | Therapeutic Class |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) ekb.egnih.gov |

| Nafcillin | Antibiotic ijpsjournal.comnih.gov |

| Terbinafine | Antifungal ijpsjournal.comnih.gov |

| Propranolol | Beta-blocker (Antihypertensive) ekb.egnih.gov |

| Nabumetone | Nonsteroidal Anti-inflammatory Drug (NSAID) ekb.egnih.gov |

| Duloxetine | Antidepressant ekb.egnih.gov |

| Bedaquiline | Antitubercular nih.govresearchgate.net |

Beyond pharmaceuticals, naphthalene derivatives are crucial in the development of organic electronic materials, dyes, and agrochemicals. researchgate.net

While the naphthalene core is valuable, the synthesis of specifically substituted derivatives presents challenges. Traditional electrophilic aromatic substitution reactions on naphthalene can lead to mixtures of isomers, making regiochemical control difficult. researchgate.net This has spurred the development of more sophisticated and controlled synthetic methodologies.

Modern organic synthesis has seen significant advances in the construction of substituted naphthalenes. thieme-connect.comresearchgate.net Metal-catalyzed cross-coupling reactions (e.g., using palladium, copper, or nickel catalysts) have become powerful tools for the regioselective formation of C-C and C-heteroatom bonds on the naphthalene ring. thieme-connect.comresearchgate.net Other advanced methods include cycloaddition reactions, annulation strategies, and C-H activation/functionalization, which provide novel and efficient routes to complex naphthalene-based molecules. thieme-connect.comresearchgate.net These strategies allow chemists to precisely install functional groups at desired positions, enabling the systematic exploration of structure-activity relationships. researchgate.net

Contextualization of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate within Fluorine and Naphthalene Chemistry

Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate (Molecular Formula: C₁₄H₁₂F₂O₂) is a molecule that strategically combines the features of both an α,α-difluoroester and a naphthalene derivative. chemicalbook.com The compound serves as a valuable synthetic intermediate, particularly in the fields of medicinal and agrochemical chemistry.

The structure features a geminal difluoromethylene group directly attached to a naphthalene ring at the 1-position. This arrangement brings the unique electronic properties of the –CF₂– group into direct conjugation with the extended π-system of the naphthalene core. The electron-withdrawing nature of the difluoro group enhances the electrophilicity of the adjacent ester's carbonyl carbon, making it susceptible to nucleophilic attack. Concurrently, the bulky and lipophilic 1-naphthyl group influences the molecule's steric profile and its interactions with biological systems or other reagents.

This compound can be synthesized via methods such as the Fischer esterification of 2,2-difluoro-2-(1-naphthyl)acetic acid with ethanol (B145695) under acidic catalysis. It can undergo various transformations; for example, the ester group can be reduced to an alcohol, and the naphthyl ring can be subjected to oxidation. As a synthetic intermediate, it provides a pathway to more complex molecules that merge the property-enhancing effects of fluorine with the versatile and biologically active naphthalene scaffold.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNFARFISCQQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC2=CC=CC=C21)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Ethyl 2,2 Difluoro 2 1 Naphthyl Acetate

Reactivity of the Ester Functional Group

The ester functional group in Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate is susceptible to several common transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.orgvernier.com In the case of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, acidic hydrolysis, typically carried out by heating with an excess of water in the presence of a strong acid catalyst, would yield 2,2-difluoro-2-(1-naphthyl)acetic acid and ethanol (B145695). libretexts.orgorganic-chemistry.org This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. vernier.commasterorganicchemistry.com

Base-catalyzed hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. libretexts.org This reaction is irreversible and produces the corresponding carboxylate salt, sodium 2,2-difluoro-2-(1-naphthyl)acetate, and ethanol. vernier.com The progress of base-catalyzed hydrolysis of esters like ethyl acetate (B1210297) can be monitored by observing the change in conductivity of the reaction mixture. vernier.com

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. acs.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. acs.org For example, the reaction of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate with benzyl (B1604629) alcohol in the presence of a suitable catalyst would lead to the formation of benzyl 2,2-difluoro-2-(1-naphthyl)acetate and ethanol. The use of heterogeneous catalysts, such as modified zirconia, has been shown to be effective in the transesterification of related esters like diethyl malonate with benzyl alcohol. researchgate.net

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reactants | Products | Catalyst |

| Acidic Hydrolysis | Ethyl 2,2-difluoro-2-(1-naphthyl)acetate, Water | 2,2-Difluoro-2-(1-naphthyl)acetic acid, Ethanol | Strong Acid (e.g., HCl, H₂SO₄) |

| Basic Hydrolysis (Saponification) | Ethyl 2,2-difluoro-2-(1-naphthyl)acetate, Sodium Hydroxide | Sodium 2,2-difluoro-2-(1-naphthyl)acetate, Ethanol | Strong Base (e.g., NaOH) |

| Transesterification | Ethyl 2,2-difluoro-2-(1-naphthyl)acetate, Benzyl Alcohol | Benzyl 2,2-difluoro-2-(1-naphthyl)acetate, Ethanol | Acid or Base Catalyst |

Reduction of the Ester to Alcohols

The ester group of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. researchgate.netnih.govorganicchemistrydata.org The reduction of the ester would yield 2,2-difluoro-2-(1-naphthyl)ethanol. researchgate.netnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon. nih.gov

Table 2: Reduction of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| Reactant | Reducing Agent | Product |

| Ethyl 2,2-difluoro-2-(1-naphthyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | 2,2-Difluoro-2-(1-naphthyl)ethanol |

Reactivity at the Difluorinated Carbon Center

The carbon atom bearing two fluorine atoms and the 1-naphthyl group is another site of significant chemical reactivity. The high electronegativity of the fluorine atoms makes this center susceptible to various transformations.

Nucleophilic Substitution Reactions Involving the Fluorine Atoms

While the carbon-fluorine bond is generally strong, nucleophilic substitution of fluoride (B91410) ions can occur under specific conditions, particularly when the carbon atom is activated by adjacent electron-withdrawing groups. theaic.orgwikipedia.org In the context of gem-difluoro compounds, direct nucleophilic substitution of a single fluorine atom can be challenging. Often, reactions with nucleophiles at a gem-difluoroalkene center, a related structure, can lead to β-fluoride elimination rather than direct substitution. nih.gov However, specific reagents and conditions have been developed for nucleophilic fluorination and substitution reactions on various substrates. nrochemistry.comlibretexts.org The feasibility of direct nucleophilic substitution of a fluorine atom in Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate would depend on the nature of the nucleophile and the reaction conditions employed. Such reactions at a quaternary carbon center are generally challenging but can be achieved with specific substrates and methodologies. acs.orgnih.gov

Alpha-Functionalization Reactions

The term alpha-functionalization typically refers to reactions occurring at the carbon atom adjacent to a carbonyl group. In the case of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, this position is already fully substituted with two fluorine atoms and a naphthyl group, precluding typical enolate-based alpha-alkylation or alpha-halogenation reactions that require an alpha-hydrogen. libretexts.orglibretexts.orgyoutube.comlibretexts.orglibretexts.org Therefore, traditional alpha-functionalization reactions are not applicable to this specific compound.

Reactions Involving Difluoroketene Silyl (B83357) Acetals as Intermediates

Difluoroketene silyl acetals are versatile intermediates in organic synthesis. google.com These can be generated from α,α-difluoroesters. For instance, the reaction of methyl iododifluoro acetate with zinc and a trialkylsilyl chloride is a known method for preparing a difluoroketene silyl acetal (B89532). epo.org A similar strategy could potentially be applied to Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate.

Once formed, these difluoroketene silyl acetals can participate in various reactions, such as [3+2] cycloaddition reactions with α,β-unsaturated esters, leading to the formation of fluorinated heterocyclic compounds. researchgate.netresearchgate.net They can also serve as precursors in Reformatsky-type reactions, which involve the reaction of an organozinc reagent with a carbonyl compound to form β-hydroxy esters. nih.govtheaic.orgwikipedia.orgnrochemistry.comlibretexts.org The generation of a difluoroketene silyl acetal from Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate would open up pathways to a variety of complex fluorinated molecules.

Table 3: Potential Reactions via a Difluoroketene Silyl Acetal Intermediate

| Intermediate | Subsequent Reaction | Potential Product Type |

| Difluoroketene silyl acetal | [3+2] Cycloaddition with an α,β-unsaturated ester | Fluorinated pyrazoline derivative |

| Difluoroketene silyl acetal | Reaction with an aldehyde (Reformatsky-type) | β-Hydroxy-α,α-difluoroester derivative |

Reactivity of the Naphthyl Moiety

The reactivity of the naphthyl group in Ethyl 2,2-difluoro-2-(1-naphthyl)acetate is a critical aspect of its chemistry, dictating how the molecule can be further functionalized. The presence of the electron-withdrawing difluoroacetate (B1230586) substituent at the 1-position significantly influences the electronic properties of the fused aromatic rings.

Naphthalene (B1677914) typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C1 (α) position due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the second ring. pearson.comyoutube.comonlineorganicchemistrytutor.com However, in Ethyl 2,2-difluoro-2-(1-naphthyl)acetate, the C1 position is already substituted. The substituent, a 2,2-difluoro-2-ethoxycarbonyl)ethyl group [-CH(F₂)(COOEt)], is strongly electron-withdrawing due to the electronegativity of the fluorine atoms and the carbonyl group.

This electron-withdrawing group deactivates the naphthalene ring system towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted naphthalene. The directing effect of the substituent must also be considered. Electron-withdrawing groups on aromatic rings are typically meta-directing. In the case of a 1-substituted naphthalene, this deactivating effect is most pronounced in the ring to which the substituent is attached. Consequently, electrophilic attack is directed away from this ring and towards the unsubstituted ring, primarily at the C5 and C8 positions, which are electronically favored. Attack on the substituted ring, if it occurs, would likely be at the C3 or C4 positions, analogous to ortho and para positions relative to C1.

Below is a table summarizing the predicted major products for common electrophilic aromatic substitution reactions on Ethyl 2,2-difluoro-2-(1-naphthyl)acetate.

| Reaction | Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 2,2-difluoro-2-(5-nitro-1-naphthyl)acetate and Ethyl 2,2-difluoro-2-(8-nitro-1-naphthyl)acetate | The electron-withdrawing substituent deactivates the substituted ring, directing the nitronium ion (NO₂⁺) electrophile to the more electron-rich, unsubstituted ring at the α-positions (5 and 8). pearson.com |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(5-bromo-1-naphthyl)-2,2-difluoroacetate and Ethyl 2-(8-bromo-1-naphthyl)-2,2-difluoroacetate | Similar to nitration, the bromonium ion (Br⁺) will preferentially attack the activated positions of the unsubstituted ring. pearson.comyoutube.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 2,2-difluoro-2-(5-acetyl-1-naphthyl)acetate and Ethyl 2,2-difluoro-2-(8-acetyl-1-naphthyl)acetate | The acylium ion electrophile attacks the unsubstituted ring. This reaction is often less selective and may yield a mixture of isomers. stackexchange.com |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2,2-difluoro-2-(5-sulfo-1-naphthyl)acetate | Sulfonation is often reversible and can be temperature-dependent. Under kinetic control (lower temperatures), the 5-position is favored. youtube.com |

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The naphthyl moiety of the title compound can be functionalized via these methods, typically after introducing a suitable leaving group (e.g., a halide or triflate) onto the aromatic ring through electrophilic substitution as described above. Naphthyl substrates have been shown to be particularly effective in certain cross-coupling reactions, sometimes exhibiting higher reactivity than their phenyl analogues. nih.gov

Nickel- and palladium-catalyzed reactions are commonly employed. For instance, a bromo-substituted derivative of Ethyl 2,2-difluoro-2-(1-naphthyl)acetate could undergo Suzuki-Miyaura, Heck, or Sonogashira coupling to introduce new alkyl, aryl, or alkynyl groups. The enhanced reactivity of naphthyl compounds in some nickel-catalyzed cross-couplings has been noted, potentially overcoming limitations seen with other aromatic systems. nih.govacs.org

The following table outlines potential cross-coupling reactions starting from a halogenated derivative, such as Ethyl 2-(5-bromo-1-naphthyl)-2,2-difluoroacetate.

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid or ester (e.g., Phenylboronic acid) | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | Biaryl compound |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ | Alkenyl-substituted naphthalene |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted naphthalene |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ with a phosphine (B1218219) ligand | N-Aryl amine |

Multicomponent and Cascade Reactions Incorporating Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

The difluoroacetate moiety of Ethyl 2,2-difluoro-2-(1-naphthyl)acetate provides a unique reactive handle for participating in complex transformations like multicomponent and cascade reactions, allowing for the rapid construction of molecular complexity.

Ethyl 2,2-difluoro-2-(1-naphthyl)acetate and its derivatives can serve as precursors in a variety of cyclization reactions. The presence of the gem-difluoro group can influence the electronic nature and steric environment of reaction intermediates, often leading to unique reactivity. Radical cyclization is a prominent pathway. For example, related bromodifluoroacetates have been successfully employed in visible-light-triggered difluoroacetylation/cyclization reactions with tethered alkenes to synthesize complex heterocyclic systems like tetrahydroxanthones. acs.org

A similar strategy could be envisioned for the title compound. By introducing an unsaturated tether onto the naphthyl ring, an intramolecular radical cyclization could be initiated by generating a radical at the difluoroacetylated carbon, leading to the formation of novel polycyclic fluorinated compounds.

The table below presents hypothetical and literature-inspired cyclization reactions.

| Reaction Type | Required Substrate Modification | Potential Product | Reference Concept |

|---|---|---|---|

| Intramolecular Radical Cyclization | Introduction of an alkene-containing side chain at the 8-position of the naphthyl ring. | Fluorinated polycyclic lactone or carbocycle. | Photoredox-catalyzed cyclization of chromone-tethered alkenes with bromodifluoroacetates. acs.org |

| [4+2] Cycloaddition (Diels-Alder) | Conversion of the ester to a more reactive dienophile or modification of the naphthyl ring to act as a diene. | Complex polycyclic adducts. | Diels-Alder reactions of fluorinated dienophiles are known, though this specific substrate is not a typical dienophile. acs.org |

| Ring-Closing Metathesis (RCM) | Introduction of two terminal alkene functionalities on the naphthyl ring and/or the ester group. | Novel fluorinated macrocycles or fused rings. | RCM has been used to synthesize fluorinated lactams from α,α-difluoro-1,n-dienyl amides. nih.gov |

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent an efficient synthetic strategy. The functional groups within Ethyl 2,2-difluoro-2-(1-naphthyl)acetate allow for its potential inclusion in such processes. For instance, related difluoro compounds participate in tandem sequences involving radical addition followed by cyclization. acs.org

A notable example from the literature involves ethyl bromodifluoroacetate, which can act as both a difluoroalkylating agent and a C1 synthon in a one-pot cascade process with primary amines to generate fluorine-containing heterocycles. rsc.org This dual reactivity highlights the potential of the difluoroacetate moiety to engage in complex transformations. It is conceivable that Ethyl 2,2-difluoro-2-(1-naphthyl)acetate could be activated to participate in similar tandem sequences, such as a difluoroalkylation followed by an intramolecular cyclization onto the naphthyl ring.

The table below outlines potential tandem reactions involving the subject compound or its close analogues.

| Tandem Reaction Name | Key Steps | Potential Outcome | Reference Concept |

|---|---|---|---|

| Radical Addition-Cyclization | Generation of a difluoroacetyl radical, intermolecular addition to an alkene, followed by intramolecular cyclization onto the naphthyl ring. | Synthesis of complex, fused-ring heterocyclic systems containing a gem-difluoro group. | Copper-catalyzed difluoroalkylation of an alkene followed by nitrile insertion and cyclization. acs.org |

| Metathesis-Cyclization | Ring-closing metathesis followed by an enyne metathesis. | Formation of highly functionalized difluorinated isoquinolinones from enyne amides. | This approach has been used to build complex fluorinated heterocycles. nih.gov |

| Michael Addition-Cyclization | Michael addition of the enolate derived from the subject compound to an α,β-unsaturated system, followed by an intramolecular cyclization. | Construction of functionalized carbocyclic or heterocyclic rings. | Base-mediated cascade reactions involving Michael additions are a common strategy for building polycyclic systems. nih.gov |

Spectroscopic Characterization Methodologies for Ethyl 2,2 Difluoro 2 1 Naphthyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, distinct signals corresponding to the ethyl and naphthyl protons are expected. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1=4), while the methyl protons are adjacent to two methylene protons, resulting in a triplet (n+1=3). The naphthyl group contains seven aromatic protons, which would appear as a series of complex multiplets in the downfield region of the spectrum (typically 7.0-8.5 ppm). The specific chemical shifts are influenced by the electron-withdrawing difluoro-ester group.

Table 1: Expected ¹H NMR Spectral Data for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyl-H (7H) | 7.20 - 8.40 | m (multiplet) | - |

| -OCH₂CH₃ (2H) | ~4.30 | q (quartet) | ~7.1 |

| -OCH₂CH₃ (3H) | ~1.30 | t (triplet) | ~7.1 |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate would show 14 distinct signals, corresponding to the 14 carbon atoms in its structure. The carbonyl carbon of the ester group is characteristically found far downfield (160-170 ppm). The carbon atom bonded to the two fluorine atoms (C2) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The signals for the naphthyl carbons appear in the aromatic region (120-135 ppm), while the ethyl group carbons appear in the upfield region. The electronegative fluorine atoms will influence the chemical shifts of nearby carbons, causing them to shift downfield.

Table 2: Expected ¹³C NMR Spectral Data for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O (Ester) | 163 - 165 | t (triplet, ³JCF) |

| Naphthyl-C (10C) | 123 - 135 | Various (²JCF, ³JCF, ⁴JCF) |

| CF₂ | 110 - 120 | t (triplet, ¹JCF) |

| -OCH₂CH₃ | ~63 | - |

| -OCH₂CH₃ | ~14 | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method is straightforward. For Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, the two fluorine atoms are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. For analogous compounds with geminal difluoro groups, this signal often appears as a singlet. The chemical shift provides information about the electronic environment of the fluorine atoms.

Table 3: Expected ¹⁹F NMR Spectral Data for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

|---|---|---|

| -CF₂- | ~ -47 | s (singlet) |

Infrared (IR) Spectroscopy: Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate would display characteristic absorption bands confirming its key structural features. A strong absorption band around 1750-1770 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. Strong bands in the 1300-1100 cm⁻¹ region are characteristic of C-F bond stretching vibrations. The spectrum would also show absorptions corresponding to the C-O stretching of the ester, aromatic C=C stretching from the naphthyl ring, and C-H stretching from both the aromatic and aliphatic parts of the molecule.

Table 4: Expected IR Absorption Bands for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Naphthyl | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1750 - 1770 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1200 - 1300 | Strong |

| C-F Stretch | Difluoroalkyl | 1100 - 1300 | Strong |

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. The molecular formula of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate is C₁₄H₁₂F₂O₂, giving it a molecular weight of approximately 250.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 250.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group. libretexts.org For this compound, likely fragments would include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to give an ion at m/z 205, or the loss of an ethyl group (•CH₂CH₃, 29 Da). Another significant fragmentation would be the cleavage of the C-C bond between the difluoro carbon and the naphthyl ring, leading to a naphthyl-containing fragment ion.

Table 5: Expected Major Fragments in the Mass Spectrum of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate

| m/z Value | Possible Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 250 | [C₁₄H₁₂F₂O₂]⁺ (Molecular Ion) | - |

| 205 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 177 | [M - COOCH₂CH₃]⁺ | •COOCH₂CH₃ |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) | •CF₂COOCH₂CH₃ |

Advanced Structural Elucidation Techniques (Applicable to related compounds)

Single Crystal X-ray Diffraction (SCXRD): Determination of Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful method provides unequivocal information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule in the solid state. Furthermore, SCXRD reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the macroscopic properties of the material.

As of the latest available scientific literature, a complete single-crystal X-ray diffraction study for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate has not been reported in publicly accessible crystallographic databases. Therefore, specific crystallographic data, including unit cell parameters, space group, and detailed molecular geometry for this particular compound, are not available.

However, to illustrate the type of detailed structural information that SCXRD can provide, the crystallographic data for a structurally related compound, Ethyl 2-(2,4-difluorophenyl)acetate, can be examined. It is crucial to note that the substitution of a 1-naphthyl group with a 2,4-difluorophenyl group will significantly alter the molecular and crystal structure. Nevertheless, this example serves to demonstrate the depth of data obtained from an SCXRD experiment.

For Ethyl 2-(2,4-difluorophenyl)acetate, the crystal structure was determined to be monoclinic with the space group P 1 21/c 1. researchgate.net The analysis revealed the precise bond lengths and the dihedral angle between the acetyl group and the phenyl ring, which was found to be 113.4°. researchgate.net Such data allows for a detailed understanding of the molecule's conformation.

Should a single crystal of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate be successfully grown and analyzed, the resulting SCXRD data would provide invaluable insights into:

Bond Parameters: The exact lengths of the C-F, C-C, and C-O bonds, which can offer insights into the electronic effects of the fluorine and naphthyl substituents.

Crystal Packing: How individual molecules of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate arrange themselves in the crystal lattice, including any intermolecular interactions that stabilize the solid-state structure.

The hypothetical crystallographic data that would be obtained for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate would be presented in a format similar to the tables below, which are populated with the data for the illustrative compound, Ethyl 2-(2,4-difluorophenyl)acetate. researchgate.net

Table 1: Illustrative Crystal Data and Structure Refinement for Ethyl 2-(2,4-difluorophenyl)acetate researchgate.net

| Parameter | Value |

| Chemical formula | C₁₀H₁₀F₂O₂ |

| Formula weight | 200.18 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P 1 21/c 1 |

| Unit cell dimensions | |

| a | 13.226(6) Å |

| b | 5.973(3) Å |

| c | 12.052(5) Å |

| α | 90° |

| β | 90.58(4)° |

| γ | 90° |

| Volume | 952.6(7) ų |

| Z | 4 |

Computational and Theoretical Studies of Ethyl 2,2 Difluoro 2 1 Naphthyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic structure. For a molecule like Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, these methods are invaluable for understanding the interplay between its constituent parts: the bulky naphthyl group, the electron-withdrawing difluoroacetate (B1230586) moiety, and the flexible ethyl ester chain.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, a DFT geometry optimization, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict key structural parameters. This process involves iteratively adjusting the positions of the atoms until a minimum on the potential energy surface is found, which corresponds to a stable conformation (a structure with no imaginary frequencies in a subsequent vibrational analysis).

The optimization would reveal the precise bond lengths, bond angles, and dihedral (torsional) angles of the molecule. Of particular interest would be the orientation of the 1-naphthyl group relative to the difluoroacetate portion and the conformation of the ethyl group. These parameters are crucial as they influence the molecule's steric and electronic properties, and ultimately its reactivity and physical characteristics.

Hypothetical Optimized Geometry Parameters for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate (Note: This table is illustrative and based on general principles of DFT calculations, as specific literature data for this compound is unavailable.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(naphthyl)-C(acetate) | ~1.52 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | F-C-F | ~108° |

| Dihedral Angle | C(naphthyl)-C(naphthyl)-C-C(O) | Variable, defines rotational conformation |

Electronic Structure Analysis

Beyond geometry, DFT and other quantum chemical methods provide a detailed picture of how electrons are distributed within the molecule. This electronic structure is fundamental to understanding a molecule's reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

For Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring system. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing ester and difluoromethyl groups. Analysis of these orbitals would show the most probable sites for electrophilic and nucleophilic attack.

Illustrative Frontier Orbital Properties (Note: This table illustrates the type of data obtained from FMO analysis. Values are hypothetical.)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Naphthalene Ring |

| LUMO | -1.2 | C=O and CF2 groups |

| HOMO-LUMO Gap (ΔE) | 5.3 | N/A |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visualization tool that maps the charge distribution of a molecule onto its electron density surface. It is extremely useful for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

In a MEP map of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, the most negative potential (red) would be expected around the oxygen atoms of the ester carbonyl group due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) would likely be found near the hydrogen atoms. The fluorine atoms, while highly electronegative, would contribute to a complex potential landscape around the adjacent carbon. Such a map provides an intuitive guide to the molecule's reactive sites.

Analysis of Electronic Charge Distribution and Polarization

A more quantitative way to understand the charge distribution is through the calculation of partial atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign a partial charge to each atom in the molecule. This helps to identify the extent of bond polarization and charge transfer between different functional groups.

For Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, this analysis would quantify the electron-withdrawing effects of the two fluorine atoms and the ester group. It would show a significant positive partial charge on the carbon atom bonded to the two fluorines (the α-carbon) and the carbonyl carbon. Conversely, the fluorine and oxygen atoms would bear significant negative partial charges. The naphthalene ring, while largely nonpolar, would exhibit a subtle charge distribution influenced by its connection to the electron-withdrawing acetate (B1210297) group. This detailed charge analysis is fundamental for understanding intermolecular interactions and reaction mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data. These predictions can aid in the interpretation of experimental spectra or, in some cases, serve as a substitute when experimental data is difficult to obtain.

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule's bonds. The calculated frequencies, often scaled by an empirical factor to better match experimental values, can be compared to an experimental Infrared (IR) or Raman spectrum. For Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, this would allow for the assignment of specific peaks in the spectrum to specific molecular motions, such as the C=O stretch, C-F stretches, and various vibrations of the naphthalene ring.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculation determines the magnetic shielding around each nucleus, which is then converted to a chemical shift by referencing it against a standard (like tetramethylsilane, TMS). Predicted NMR spectra are invaluable for confirming molecular structure by comparing the calculated shifts and coupling constants with those obtained experimentally.

Conformational Analysis and Stereochemical Considerations

Preferred Conformations and Energy Minima

Computational studies on the conformational preferences of molecules containing a naphthyl group attached to a flexible side chain, such as in Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, are limited in the scientific literature. However, insights can be drawn from the analysis of related structures, such as other naphthyl esters and compounds with a difluoroethyl ester moiety. The conformational landscape of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate is primarily dictated by the rotation around the single bonds connecting the naphthyl group, the difluorinated carbon, and the ester functionality.

Furthermore, the presence of the two fluorine atoms introduces additional electrostatic and steric effects. Computational studies on similar fluorinated molecules suggest that gauche effects involving the fluorine atoms could play a role in stabilizing certain conformations. The interplay between steric repulsion and electrostatic interactions (such as dipole-dipole interactions between the C-F bonds and the carbonyl group of the ester) will ultimately define the set of low-energy conformers. It is anticipated that the global energy minimum would represent a balance between these competing forces, likely resulting in a non-planar arrangement of the molecule's backbone.

Table 1: Postulated Torsional Angles and Relative Energies for Low-Energy Conformers of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate (Hypothetical Data)

| Conformer | Dihedral Angle (Naphthyl-C-C=O) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.0 |

| B | ~180° (anti) | 1.5 |

| C | ~-60° (gauche) | 0.2 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values would require dedicated computational studies.

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of α,α-difluoro-β-hydroxy esters, which are structurally related to the presumed precursors of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, often employs the Reformatsky reaction. This reaction involves the addition of an organozinc enolate of an α-halo ester to a carbonyl compound. The stereochemical outcome of such reactions is a critical aspect of their synthetic utility.

In the context of synthesizing a precursor to Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, the Reformatsky reaction between ethyl bromodifluoroacetate and 1-naphthaldehyde (B104281) would be a key step. The stereoselectivity of this reaction, leading to the formation of a new stereocenter at the hydroxyl-bearing carbon, can be influenced by several factors, including the reaction conditions and the use of chiral auxiliaries or catalysts.

Diastereoselectivity:

When the aldehyde substrate already contains a stereocenter, the Reformatsky reaction can exhibit diastereoselectivity. The inherent facial selectivity of the aldehyde, often governed by Felkin-Anh or other stereochemical models, will influence the approach of the zinc enolate. While 1-naphthaldehyde itself is prochiral, derivatives of it with existing chirality could lead to diastereomeric products. Studies on the Reformatsky reaction with α-oxygenated sulfinylimines and ethyl bromodifluoroacetate have demonstrated that high levels of diastereoselectivity can be achieved, with the stereochemical course of the reaction being controlled by the configuration of the sulfinyl group. acs.orgacs.orgresearchgate.net

Enantioselectivity:

To achieve an enantioselective synthesis, chiral ligands or auxiliaries are typically employed. In the case of the Reformatsky reaction, the use of chiral amino alcohols as ligands for the zinc atom has been shown to induce high levels of enantioselectivity in the addition of ethyl bromodifluoroacetate to imines, leading to the formation of chiral α,α-difluoro-β-lactams. rsc.org A similar strategy could potentially be applied to the reaction with aldehydes to afford enantioenriched α,α-difluoro-β-hydroxy esters.

The general principle involves the formation of a chiral zinc complex that preferentially delivers the difluoroacetate enolate to one face of the carbonyl group. The efficiency of the enantioselection depends on the structure of the chiral ligand and its ability to create a well-defined and sterically biased transition state.

Table 2: Representative Enantioselective Synthesis of α,α-Difluoro-β-hydroxy Esters using Chiral Ligands (Data from Analogous Reactions)

| Aldehyde | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Benzaldehyde | (1R,2S)-N-methylephedrine | - | 95% |

| 2-Naphthaldehyde | Chiral Amino Alcohol | >95:5 | 92% |

| Cyclohexanecarboxaldehyde | (-)-CINCHONIDINE | - | 88% |

Note: This table presents data from literature on analogous reactions to illustrate the potential for high stereoselectivity and is not specific to the synthesis of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate.

Intermolecular Interactions and Hydrogen Bonding Capabilities of the CF₂H Group

The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties, which allow it to participate in non-covalent interactions, most notably hydrogen bonding. acs.org The two highly electronegative fluorine atoms withdraw electron density from the carbon and hydrogen atoms, resulting in a polarized C-H bond and an acidic proton capable of acting as a hydrogen bond donor.

This hydrogen bonding capability is a key feature of the CF₂H group and distinguishes it from a methyl (CH₃) or a trifluoromethyl (CF₃) group. While the CF₂H group is considered a lipophilic hydrogen bond donor, its strength as a donor is modulated by the electronic environment of the rest of the molecule. Studies have shown that the hydrogen bond acidity of the CF₂H group is comparable to that of thiophenols and anilines, but weaker than that of hydroxyl groups. acs.orgnih.gov

In the context of Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, the CF₂H group (if it were present, as the named compound has a CF₂ group attached to the naphthyl ring and the ester, not a CF₂H) would be capable of forming hydrogen bonds with suitable acceptor atoms, such as the oxygen atoms of carbonyl groups, ethers, or the nitrogen atoms of amines in surrounding molecules or biological targets. These interactions can play a crucial role in determining the crystal packing of the compound in the solid state and its binding affinity to biological macromolecules.

The strength of the C-F···H-X hydrogen bond is generally weak, but the cumulative effect of multiple such interactions can be significant. The directionality of these interactions can also influence the conformational preferences of the molecule. Theoretical and experimental studies on other difluoromethyl-containing compounds have provided valuable data on the energetics and geometry of these hydrogen bonds.

Table 3: Comparison of Hydrogen Bond Donor Properties

| Functional Group | Hydrogen Bond Acidity (A) | Typical Bond Energy (kcal/mol) |

| -OH (in phenols) | 0.6 - 0.9 | 3 - 7 |

| -NH₂ (in anilines) | 0.1 - 0.3 | 1 - 3 |

| -SH (in thiophenols) | 0.1 - 0.2 | 1 - 2 |

| -CF₂H | 0.05 - 0.15 | 0.5 - 1.5 |

| -CH₃ | ~0 | Negligible |

Note: The values in this table are approximate and can vary depending on the specific molecular context.

Applications and Synthetic Utility of Ethyl 2,2 Difluoro 2 1 Naphthyl Acetate

Role as a Versatile Building Block in Organic Synthesis

Ethyl 2,2-difluoro-2-(1-naphthyl)acetate serves as a versatile synthon, offering multiple reaction sites for chemical modification. The ester functionality, the difluoromethylene group, and the naphthalene (B1677914) ring can all be targeted to introduce new functional groups and build molecular complexity.

The ester group can undergo typical ester transformations. For instance, it can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoro-2-(1-naphthyl)acetic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as conversion to the corresponding acyl chloride, which is a more reactive species for acylation reactions. Additionally, the ester can be reduced to the corresponding primary alcohol, 2,2-difluoro-2-(1-naphthyl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

The difluoroacetate (B1230586) moiety is susceptible to nucleophilic substitution reactions, where the ester group can be displaced by various nucleophiles. This allows for the introduction of a range of functional groups at this position.

The bulky and aromatic 1-naphthyl group can also participate in reactions. For example, under oxidative conditions, the naphthalene ring system can be transformed into naphthoquinone derivatives.

Precursor for Advanced Fluorinated Naphthalene Derivatives

The presence of the difluoromethyl group makes ethyl 2,2-difluoro-2-(1-naphthyl)acetate a particularly useful precursor for the synthesis of advanced fluorinated compounds, which are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms.

Synthesis of Difluoromethylated Arenes and Heteroarenes

One of the most significant applications of derivatives of ethyl 2,2-difluoro-2-(1-naphthyl)acetate is in the synthesis of difluoromethylated aromatic and heteroaromatic compounds. The corresponding carboxylic acid, obtained via hydrolysis, can undergo decarboxylation to generate a difluoromethyl radical or an equivalent species. acs.orgnih.gov This reactive intermediate can then be used to introduce the difluoromethyl (-CF₂H) group onto other aromatic or heteroaromatic rings.

Visible-light photoredox catalysis has emerged as a powerful tool for such transformations. acs.orgrsc.orgresearchgate.netmdpi.comnih.gov In a typical photoredox-catalyzed process, the α,α-difluoroarylacetic acid, derived from the title compound, can be decarboxylated upon single-electron transfer, generating a difluoromethyl radical. This radical can then add to arenes or heteroarenes, leading to the formation of the desired difluoromethylated products under mild reaction conditions. acs.orgrsc.orgresearchgate.netmdpi.comnih.gov

Table 1: Examples of Difluoromethylation Reactions using α,α-Difluoroarylacetic Acid Precursors

| Aryl/Heteroaryl Substrate | Difluoromethylating Agent Precursor | Catalyst System | Product | Reference |

| Various Alkenes | α,α-Difluoroarylacetic Acids | Visible-light photoredox catalyst with a hypervalent iodine reagent | Difluoroalkylated Arenes | acs.org |

| Arenes and Heteroarenes | Redox-active difluoromethoxylating reagent | Photoredox catalyst | Difluoromethoxylated (Hetero)arenes | rsc.org |

| Alkyl Carboxylic Acids | Not specified | Nickel catalyst | Enantioselective Difluoromethylated Products | nih.gov |

| (Hetero)arenes | Trifluoroacetic and related carboxylic acids | Photoredox catalyst and a diaryl sulfoxide | Fluoroalkylated (Hetero)arenes | researchgate.net |

| Heteroarenes | [¹⁸F]Difluoromethyl Heteroaryl-Sulfones | Visible-light photoredox catalyst | [¹⁸F]-Difluoromethylated Heteroarenes | mdpi.com |

Construction of Complex Polycyclic Fluorinated Scaffolds

The reactivity of ethyl 2,2-difluoro-2-(1-naphthyl)acetate and its derivatives can be harnessed to construct more elaborate, fluorinated polycyclic systems. The naphthalene unit itself is a polycyclic aromatic hydrocarbon (PAH), and further annulation reactions can lead to the formation of larger, more complex ring systems. nih.gov

One potential strategy involves the conversion of the ester to a more reactive functional group, such as an acyl chloride. This acyl chloride can then participate in intramolecular or intermolecular Friedel-Crafts acylation reactions to form new rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov For instance, reaction with another aromatic ring in the presence of a Lewis acid could lead to the formation of a ketone, which can then be further cyclized.

While direct examples of the construction of complex fluorinated polycyclic scaffolds starting from ethyl 2,2-difluoro-2-(1-naphthyl)acetate are not extensively detailed in the provided search results, the fundamental reactivity of its derivatives suggests this possibility. The combination of the reactive difluoroacetyl group and the extended aromatic system of the naphthalene core provides a template for building larger, fluorinated polycyclic architectures that are of interest in materials science and medicinal chemistry.

Intermediate in the Preparation of Speciality Organic Molecules

Ethyl 2,2-difluoro-2-(1-naphthyl)acetate serves as a key intermediate in the synthesis of various specialty organic molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the difluoromethylnaphthalene moiety can significantly impact the biological activity and physicochemical properties of a molecule.

While a specific, named specialty organic molecule synthesized directly from ethyl 2,2-difluoro-2-(1-naphthyl)acetate is not explicitly mentioned in the provided search results, its role as an intermediate is highlighted. For example, a related compound, ethyl 2,2-difluoro-3-acyloxy-3-(2,2-dimethyldioxolan-4-yl)-propionate, is mentioned as an intermediate in the synthesis of the chemotherapy drug gemcitabine, showcasing the utility of such fluorinated esters in the preparation of complex, bioactive molecules. The unique combination of the bulky naphthyl group and the electron-withdrawing difluoroacetate functionality makes it a valuable precursor for creating novel compounds with potentially enhanced biological efficacy or material properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While traditional methods like Fischer esterification provide a straightforward route to ethyl 2,2-difluoro-2-(1-naphthyl)acetate, future research should focus on developing more sustainable and efficient synthetic strategies. Exploring greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents is a key objective.

One promising avenue is the application of photoredox catalysis . mdpi.comrsc.orgmdpi.comnih.gov Visible-light-mediated approaches could enable the synthesis of this compound under mild conditions, potentially from more readily available precursors. For instance, a possible route could involve the difluoromethylation of a suitable naphthalene (B1677914) derivative using a difluoromethyl radical precursor under photocatalytic conditions. mdpi.com

Another area ripe for exploration is biocatalysis . mdpi.comthe-innovation.orgresearchgate.net The use of enzymes, such as lipases, could offer a highly selective and environmentally benign method for the synthesis or resolution of ethyl 2,2-difluoro-2-(1-naphthyl)acetate. mdpi.com Research into identifying or engineering enzymes capable of catalyzing the esterification of 2,2-difluoro-2-(1-naphthyl)acetic acid with high efficiency and enantioselectivity would be a significant advancement. the-innovation.orgresearchgate.net

Furthermore, electrochemical methods present an attractive alternative for fluorination reactions. researchgate.netlew.roacs.orgwikipedia.org Investigating the electrochemical fluorination of precursors to ethyl 2,2-difluoro-2-(1-naphthyl)acetate could lead to scalable and sustainable synthetic processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Development of efficient photocatalytic systems for difluoromethylation of naphthyl precursors. |

| Biocatalysis | High selectivity, environmentally friendly, potential for enantioselective synthesis | Screening and engineering of enzymes (e.g., lipases) for the esterification reaction. |

| Electrochemical Synthesis | Scalability, use of electricity as a clean reagent | Optimization of electrochemical cell design and reaction conditions for selective fluorination. |

Exploration of Catalyst Systems for Enhanced Selectivity and Efficiency

The development of advanced catalyst systems is crucial for controlling the reactivity and selectivity of reactions involving ethyl 2,2-difluoro-2-(1-naphthyl)acetate and its precursors. A primary focus should be on achieving high levels of enantioselectivity in its synthesis, which is often a critical requirement for applications in medicinal chemistry.

The use of chiral catalysts in conjunction with various synthetic methodologies is a key area of interest. For example, rhodium-catalyzed asymmetric synthesis could be explored for the enantioselective introduction of the difluoroacetyl group to the naphthalene core. nih.govnih.gov The design and screening of chiral ligands for rhodium and other transition metals will be instrumental in achieving high enantiomeric excesses. researchgate.netnih.govsemanticscholar.orgnih.gov

Moreover, the development of catalysts that can enhance the efficiency and selectivity of transformations involving the pre-existing difluoromethyl group is also important. This includes catalysts for cross-coupling reactions or other functionalizations of the molecule.

| Catalyst Type | Potential Application | Research Goal |

| Chiral Rhodium Catalysts | Asymmetric synthesis of the target compound. | High enantioselectivity in the formation of the stereocenter. |

| Chiral Phosphoric Acids | Asymmetric Mukaiyama-Mannich reactions with difluoroenoxysilanes derived from the target compound. acs.org | Access to enantioenriched difluoromethylated isoindolones. acs.org |

| Transition Metal Catalysts (e.g., Palladium, Copper) | Cross-coupling reactions involving the naphthyl ring or transformations at the ester group. | High yields and selectivity in functionalization reactions. |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of ethyl 2,2-difluoro-2-(1-naphthyl)acetate is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR , is a powerful tool for characterizing organofluorine compounds. numberanalytics.combiophysics.org Future studies could employ advanced NMR techniques, such as solid-state NMR, to probe the structure and dynamics of the compound in different environments. acs.orgnih.govproquest.commarquette.edu Investigating the diastereotopic nature of the fluorine atoms in chiral derivatives through ¹⁹F NMR would also provide valuable structural information. mdpi.com

Computational chemistry , specifically Density Functional Theory (DFT) , can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. nih.govbohrium.commdpi.com DFT calculations can be used to predict spectroscopic properties, rationalize observed reactivity, and guide the design of new catalysts and reactions. mdpi.com For instance, computational modeling can help in understanding the transition states of potential reactions and predicting the regioselectivity and stereoselectivity of catalytic transformations. acs.org

| Technique | Information Gained | Research Application |

| Advanced ¹⁹F NMR | Detailed structural information, conformational analysis, monitoring of reactions. rsc.orgresearchgate.net | Elucidation of complex structures and reaction mechanisms. |

| Solid-State NMR | Structure and dynamics in the solid state. | Characterization of crystalline forms and interactions in solid matrices. acs.orgnih.gov |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties. nih.gov | Prediction of reactivity, catalyst design, and interpretation of experimental data. bohrium.commdpi.com |

Expanding the Scope of Transformations Involving the Compound

Ethyl 2,2-difluoro-2-(1-naphthyl)acetate can serve as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Future research should focus on exploring and expanding the range of chemical transformations it can undergo.

One important area is decarboxylation reactions . nih.govlibretexts.orgorganic-chemistry.org The selective removal of the ethoxycarbonyl group could provide access to the corresponding difluoromethylnaphthalene derivative, a valuable synthon in its own right. Investigating various decarboxylation conditions, including photoredox-mediated and transition-metal-catalyzed methods, will be crucial. nih.govresearchgate.netgoogle.com

Cross-coupling reactions represent another promising avenue for functionalization. The naphthyl ring can be further elaborated through palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Furthermore, transformations of the ester functionality itself could lead to a diverse array of derivatives. For example, reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, or amidation could provide access to new classes of compounds with potentially interesting properties. The development of methods for the decarboxylative aldol (B89426) reaction of related α,α-difluoro-β-keto esters suggests that ethyl 2,2-difluoro-2-(1-naphthyl)acetate could be a precursor to difluoroenolates for C-C bond formation. acs.orgnih.gov

| Transformation | Potential Products | Synthetic Utility |

| Decarboxylation | 1-(Difluoromethyl)naphthalene | Access to a key difluoromethylated building block. nih.gov |

| Cross-Coupling | Functionalized naphthyl derivatives | Elaboration of the aromatic core for structure-activity relationship studies. |

| Ester Modification | Alcohols, carboxylic acids, amides | Generation of a diverse library of derivatives for various applications. |

| Enolate Formation | Aldol adducts and other C-C coupled products | Construction of more complex carbon skeletons. acs.org |

Q & A

What are the optimal synthetic routes for Ethyl 2,2-Difluoro-2-(1-naphthyl)acetate, and how do reaction conditions influence yield?

Basic Research Focus

The compound can be synthesized via esterification of 2,2-difluoro-2-(1-naphthyl)acetic acid with ethanol under acidic catalysis. Evidence from analogous difluorophenyl esters (e.g., Ethyl 2-(2,4-difluorophenyl)acetate) highlights the use of H₂SO₄ or HCl as catalysts, with yields dependent on reaction time, temperature (typically 60–80°C), and molar ratios of reactants . For advanced optimization, microwave-assisted synthesis or flow chemistry may reduce side reactions (e.g., hydrolysis) and improve efficiency .

How can spectroscopic and crystallographic techniques resolve structural ambiguities in fluorinated naphthyl esters?

Basic Research Focus

1H/19F NMR and IR spectroscopy are critical for confirming the ester group and fluorine environment. For example, 19F NMR of similar compounds shows singlets near δ –47 ppm for geminal difluoro groups . X-ray crystallography (as applied to Ethyl 2,2-difluoro-2-(7-methoxycoumarin)acetate) reveals bond lengths (C–F: ~1.34 Å) and torsion angles, confirming planarity of the naphthyl and ester moieties . Advanced studies may combine DFT calculations with experimental data to model electronic effects on fluorine geometry .

What role do the 1-naphthyl and difluoro groups play in modulating the compound’s reactivity and stability?

Advanced Research Focus

The electron-withdrawing difluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., hydrolysis or aminolysis). The 1-naphthyl group contributes steric bulk and π-π stacking potential, which can stabilize intermediates in catalytic cycles . Stability studies under varying pH and temperature (e.g., accelerated degradation at >100°C) are essential for applications in drug intermediates .

How can conflicting solubility or spectral data from different studies be reconciled?

Advanced Research Focus

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. For example, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is reported as a solid or liquid depending on purity and storage conditions . Cross-validate data using orthogonal methods: HPLC for purity, DSC for melting point verification, and variable-temperature NMR to detect conformational changes .

What computational tools predict the compound’s behavior in catalytic or biological systems?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) can model interactions between the naphthyl group and enzyme active sites, as seen in coumarin derivatives with antimicrobial targets . DFT calculations (Gaussian or ORCA) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity trends, such as nucleophilic attack susceptibility at the ester carbonyl .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus

Racemization risks increase at higher temperatures due to the labile α-fluorine atoms. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases in nonpolar solvents) can improve stereocontrol . Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress to minimize byproducts .

How does the compound compare to non-fluorinated or mono-fluorinated analogs in biological assays?

Advanced Research Focus

Fluorination often enhances metabolic stability and bioavailability. For example, difluoro analogs of statin intermediates show improved inhibition of HMG-CoA reductase compared to non-fluorinated versions . Comparative studies require rigorous controls (e.g., IC50 assays under identical conditions) to isolate electronic vs. steric effects .

What safety protocols mitigate risks during handling and disposal?

Basic Research Focus

Use glove boxes or fume hoods to avoid inhalation/contact, as fluorinated esters may release HF under decomposition. Waste should be neutralized with bases (e.g., CaCO₃) before disposal . Advanced labs employ real-time gas sensors (e.g., for SO₂ or HF) during reactions involving fluorosulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.